molecular formula C16H18N2O3S B11669165 N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

Cat. No.: B11669165
M. Wt: 318.4 g/mol
InChI Key: PUYCMFUYNJIMSV-GZTJUZNOSA-N
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Description

N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a complex organic compound with a molecular formula of C23H27N5O4S This compound is known for its unique structural properties, which include an ethoxy and methoxy substituted phenyl ring, a thiophene ring, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-ethoxy-3-methoxybenzaldehyde and 2-(thiophen-2-yl)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce hydrazine derivatives. Substitution reactions can introduce various functional groups, such as halogens, amines, or thiols, onto the aromatic rings.

Scientific Research Applications

N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular signaling pathways and proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-ethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide
  • N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide
  • N’-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide

Uniqueness

N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide stands out due to its specific substitution pattern on the phenyl ring, which imparts unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C16H18N2O3S/c1-3-21-14-7-6-12(9-15(14)20-2)11-17-18-16(19)10-13-5-4-8-22-13/h4-9,11H,3,10H2,1-2H3,(H,18,19)/b17-11+

InChI Key

PUYCMFUYNJIMSV-GZTJUZNOSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/NC(=O)CC2=CC=CS2)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NNC(=O)CC2=CC=CS2)OC

Origin of Product

United States

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